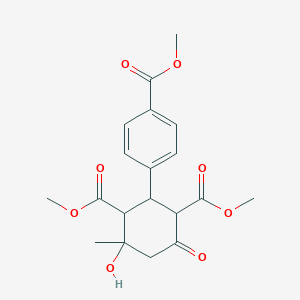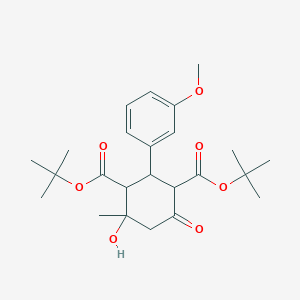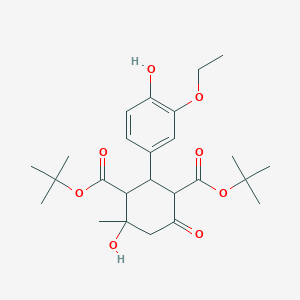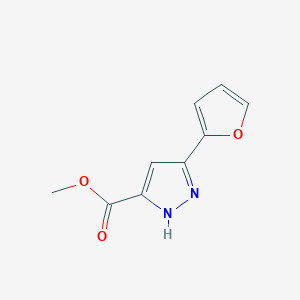![molecular formula C18H16ClNO3 B367140 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-64-8](/img/structure/B367140.png)
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves several steps. One common method includes the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione can be compared with other indole derivatives such as:
1-[3-(2-Bromophenoxy)propyl]-5-methylindole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[3-(2-Fluorophenoxy)propyl]-5-methylindole-2,3-dione: Contains a fluorine atom, which can influence its pharmacokinetic properties.
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione: The presence of a methoxy group can alter its chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-7-8-15-13(11-12)17(21)18(22)20(15)9-4-10-23-16-6-3-2-5-14(16)19/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBJZJYPMFCJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
![(1S,2R,6R,8S,9R)-N-(2-Methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
